molecular formula C11H13NO4 B13389322 Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate

Cat. No.: B13389322
M. Wt: 223.22 g/mol
InChI Key: OTNZBEPTBKZVIJ-UHFFFAOYSA-N
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Description

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol. It is a useful research chemical, often utilized in various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate typically involves the reaction of 5,6-dimethoxypyridin-3-yl with methyl acrylate under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate: Similar in structure but with a different position of the methoxy groups.

    Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate: Contains additional functional groups, leading to different chemical properties.

    Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate: Features a dioxino ring, altering its reactivity and applications.

Uniqueness

The presence of methoxy groups at positions 5 and 6 enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-9-6-8(4-5-10(13)15-2)7-12-11(9)16-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNZBEPTBKZVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=CC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.